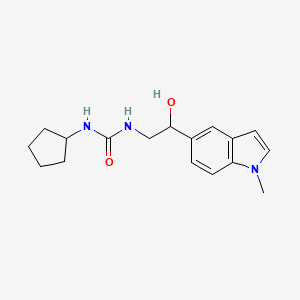

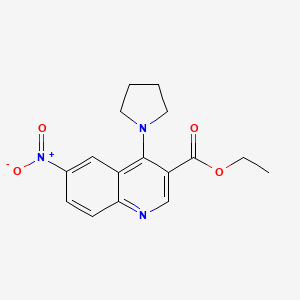

1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea belongs to the class of urea derivatives, which are significant in various chemical and pharmaceutical applications. These compounds are often explored for their potential biological activities and chemical properties.

Synthesis Analysis

Urea derivatives, including those with complex substitutions as in the specified compound, are typically synthesized through multi-step processes involving nucleophilic and electrophilic substitution reactions, followed by oxidation. A study by Wen-Fang Deng et al. (2022) on a related urea derivative outlines a two-step substitution and one-step oxidation method, characterized by NMR, FT-IR, MS, and X-ray diffraction, indicating a general pathway that could be adapted for our compound of interest (Wen-Fang Deng et al., 2022).

Molecular Structure Analysis

The determination of molecular structure, including bond lengths, angles, and conformation, often involves single-crystal X-ray diffraction and DFT optimization. The consistency between the DFT-optimized structure and the experimentally determined structure provides insights into the stability and electronic properties of the molecule. For instance, Deng et al. (2022) performed such an analysis for a similar urea derivative, revealing the molecule's structural features and physicochemical properties (Wen-Fang Deng et al., 2022).

Chemical Reactions and Properties

Urea derivatives can undergo a variety of chemical reactions, including Lossen rearrangement, as described by Kishore Thalluri et al. (2014). This rearrangement is crucial for converting carboxylic acids into ureas, indicating a versatile approach to synthesizing urea derivatives with different substitutions (Kishore Thalluri et al., 2014).

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Carbocyclic Analogs of Nucleosides : Research by Shealy and O'Dell (1976) in the Journal of Heterocyclic Chemistry explores the synthesis of carbocyclic analogs of uridine, 2′-deoxyuridine, and 3′-deoxyuridine through treatment of hydroxyl derivatives of cis-3-aminocyclopentanemethanol with 3-ethoxyacryloyl isocyanate. This process results in N-(3-ethoxyacryloyl)-N′-[hydroxy- or dihydroxy(hydroxy-methyl)cyclopentyl]ureas, which are then cyclized in dilute sulfuric acid or concentrated aqueous ammonia to yield these analogs (Shealy & O'Dell, 1976).

Biochemical Applications

Acetylcholinesterase Inhibition : Vidaluc et al. (1995) in the Journal of Medicinal Chemistry synthesized flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which were assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility (Vidaluc et al., 1995).

Gold(I) Complexes as Catalysts : Gimeno et al. (2010) in Organic Letters studied NHC-stabilized gold(I) complexes as catalysts for 6-exo-dig heterocyclization of 1-(o-ethynylaryl)ureas. This research highlights the selective cyclization of ureas depending on the metal, ligand, and reaction conditions used (Gimeno et al., 2010).

Crystal Structure Analysis : Saharin et al. (2008) in Acta Crystallographica Section E analyzed the crystal structure of a compound similar in structure to 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea. This study contributes to understanding the molecular arrangement and interactions in similar compounds (Saharin et al., 2008).

Medicinal Chemistry Applications

- Synthesis of Antimicrobial and Anticancer Compounds : El-Sawy et al. (2013) in the Arabian Journal of Chemistry synthesized new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles with antimicrobial and anticancer activities. This research provides insight into the potential of similar compounds in developing novel therapeutic agents (El-Sawy et al., 2013).

Catalytic and Synthetic Applications

- Synthesis of Hydroxamic Acids and Ureas : Thalluri et al. (2014) in The Journal of Organic Chemistry demonstrated the synthesis of ureas through Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement. This provides a method for creating ureas from carboxylic acids, relevant to the synthesis of compounds like 1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea (Thalluri et al., 2014).

Safety And Hazards

Safety and hazard information would typically come from material safety data sheets (MSDS) and might include information on toxicity, flammability, and safe handling procedures.

Future Directions

Future research on this compound could involve further exploration of its synthesis, its reactivity, its potential uses, and its safety profile.

properties

IUPAC Name |

1-cyclopentyl-3-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-20-9-8-12-10-13(6-7-15(12)20)16(21)11-18-17(22)19-14-4-2-3-5-14/h6-10,14,16,21H,2-5,11H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUBOUHJIYXEHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3CCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)

![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)

![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)

![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)